N-Methyl-N-(trideuteriomethyl)nitrous amide

Overview

Description

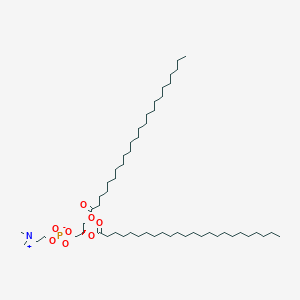

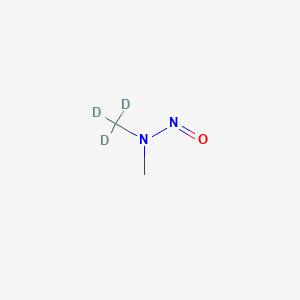

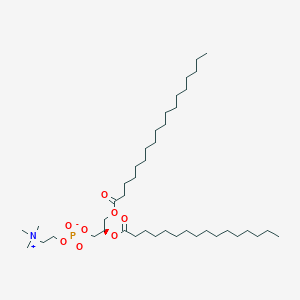

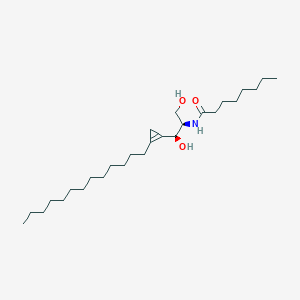

N-Methyl-N-(trideuteriomethyl)nitrous amide is a nitrosamide compound. Its chemical structure consists of a nitroso group bonded to the nitrogen of an amide or a similar functional group . The specific trideuteriomethyl substitution indicates the presence of three deuterium atoms (heavy isotopes of hydrogen) in the methyl group.

Synthesis Analysis

The synthesis of N-Methyl-N-(trideuteriomethyl)nitrous amide involves introducing the trideuteriomethyl group onto the nitrogen atom of an amide. One method for achieving this is through the use of phenyl trimethylammonium iodide (PhMe3NI) as a solid methylating agent. This reagent allows for an absolutely monoselective N-methylation of amides and related compounds, as well as the N-methylation of indoles. Additionally, the method can be extended to N-ethylation using phenyl triethylammonium iodide (PhEt3NI) .

Scientific Research Applications

Catalytic Transformations and Synthesis

N-Methyl-N-(trideuteriomethyl)nitrous amide plays a significant role in various catalytic transformations. The utilization of catalysts like Pd/ZrCuOx enables the N-methylation of amines and nitro compounds with CO2/H2, achieving up to 97% yield under relatively mild reaction conditions (Cui et al., 2014). Additionally, the selective cleavage of nitrous oxide by metal-amide complexes has been computationally investigated, revealing that a bimetallic mechanism aligns with the experimental observation of selective N-N bond scission by a di-molybdenum system (Cavigliasso et al., 2014). The sustainable and affordable synthesis of (deuterated) N-methyl/ethyl amines directly from nitroarenes, catalyzed by a single-site manganese catalyst, also highlights the atom-efficient and highly selective methods for synthesizing a series of N-CH3/N-CD3 aniline derivatives (Mondal et al., 2022).

Chemical Behavior and Mechanisms

The study of nitrosation of amides, involving pseudopericyclic 1,3-sigmatropic rearrangements, presents an insight into the chemical behavior and mechanisms associated with N-Methyl-N-(trideuteriomethyl)nitrous amide (Birney, 2004). The reaction between N-trimethylsilyl (TMS)-substituted amides with nitrous oxide, resulting in inorganic or organic azides, further underscores the potential of silyl groups in transformations where N2O acts as an N-atom donor (Liu et al., 2018).

Synthetic Utility and Applications

The Ni-mediated C–N activation of amides, allowing a facile generation of acyl-nickel intermediates, has been used in several important transformations, such as esterification, transamidation, and cross-couplings, thereby expanding the synthetic utility of amides (Dander & Garg, 2017). The nickel-catalyzed direct arylation of C(sp3)-H bonds in aliphatic amides with aryl halides, involving a bidentate directing group, also exemplifies the advanced applications in organic synthesis (Aihara & Chatani, 2014).

properties

IUPAC Name |

N-methyl-N-(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJAHHVKNCGLG-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosodimethyl-1,1,1-D3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

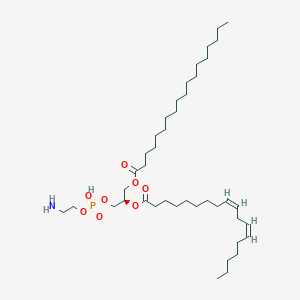

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)

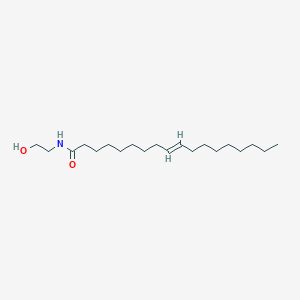

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)

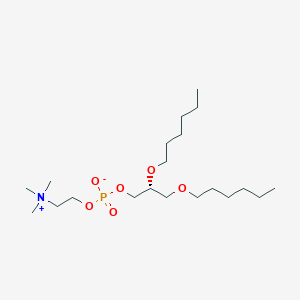

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)